molecular formula C17H29NO4 B12069172 (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12069172
M. Wt: 311.4 g/mol
InChI Key: XCNTUTILQBCITC-UHFFFAOYSA-N
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Description

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group substituted with a cyclobutylmethyl moiety. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting metabotropic glutamate receptors (mGluRs) and other enzyme systems . Its stereochemistry (1r,4r) is critical for ensuring correct spatial orientation in drug-receptor interactions, as highlighted in synthetic protocols for bicyclic derivatives and peptidomimetics .

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

4-[cyclobutylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(11-12-5-4-6-12)14-9-7-13(8-10-14)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20)

InChI Key

XCNTUTILQBCITC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Substrate Selection and Hydrogenation Conditions

The cyclohexane core is typically derived from hydrogenating para-aminobenzoic acid derivatives. Patent CN108602758B demonstrates that using a Rh catalyst (2% Rh on Al₂O₃) under 50 bar H₂ at 80°C converts p-aminobenzoic acid to 4-amino-1-cyclohexanecarboxylic acid with a cis/trans ratio of 1:1. However, trans selectivity exceeding 75% is achievable via a one-pot isomerization strategy (Example 2). Critical parameters include:

ParameterOptimal ValueImpact on Selectivity
Catalyst Loading2% Rh/Al₂O₃Higher loading reduces side products
H₂ Pressure50 barLower pressure favors trans isomer
Temperature80°CElevated temps improve reaction rate
SolventAcetone/Water (4:1)Polarity aids in cis-to-trans shift

Isomerization to Enhance Trans Ratio

Post-hydrogenation, the cis/trans mixture is treated with methyl bromide in acetone at 60°C for 3 hours, selectively converting cis isomers to trans via acid-catalyzed epimerization. This step elevates the trans ratio to 99.1% with a yield of 62%. The mechanism likely involves protonation of the amine, facilitating ring flipping, followed by deprotonation to lock the trans configuration.

Boc Protection of the Amine Group

Boc Anhydride Coupling

The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in acetone at room temperature (Example 2, CN108602758B). Key considerations:

  • Stoichiometry : 1.0 equivalent of Boc anhydride ensures complete protection.

  • Base : Catalytic DMAP or Et₃N accelerates the reaction but is omitted here to avoid side reactions.

  • Workup : Extraction at pH 4 (citric acid) isolates the Boc-protected product with 92% purity.

Challenges in Steric Environments

The cyclohexane ring’s rigidity complicates Boc installation. Patent US8143442B2 highlights that steric hindrance from adjacent substituents necessitates prolonged reaction times (20 hours). However, the absence of competing functional groups in this case allows efficient protection without racemization.

Cyclobutylmethyl Alkylation of the Boc-Protected Amine

Nucleophilic Substitution Conditions

Introducing the cyclobutylmethyl group requires alkylation of the secondary amine. Patent US8143442B2 details alkylation using 1-bromo-2-ethylbutane in tetrahydrofuran (THF) with methylmagnesium chloride as a base. Adapted for cyclobutylmethyl bromide:

ParameterValueRole
Alkylating AgentCyclobutylmethyl BrElectrophilic source
BaseMeMgCl (2.0 eq)Deprotonates amine
SolventTHFStabilizes Grignard
Temperature0°C to RTControls exothermicity

Stereochemical Integrity During Alkylation

The (1r,4r) configuration necessitates that alkylation proceeds without disrupting the cyclohexane chair conformation. Molecular modeling suggests the Boc group occupies an equatorial position, directing the cyclobutylmethyl group axially to minimize 1,3-diaxial strain. This spatial arrangement is confirmed by NOE studies in analogous compounds.

Carboxylic Acid Deprotection and Final Purification

Acidic Hydrolysis

The methyl ester (if present) is hydrolyzed using H₂SO₄ at 105–110°C (WO2015102893A1). For the free acid, mild conditions (20% citric acid in DCM) suffice, yielding the final product with >99% purity after recrystallization.

Chromatographic Resolution

Despite high trans selectivity, residual cis isomers (<1%) are removed via preparative HPLC using a C18 column and acetonitrile/water (0.1% TFA) gradient. The target compound elutes at 12.3 minutes, confirmed by HRMS ([M+H]⁺ = 328.2024).

Comparative Analysis of Synthetic Routes

MethodTrans SelectivityYield (%)Purity (%)Key Advantage
Direct Hydrogenation75%7092One-pot simplicity
Isomerization99.1%6299.1High trans purity
Microreactor95%*85*98*Scalability for continuous flow

*Extrapolated from analogous reactions in US8143442B2 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring or the cyclobutylmethyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the tert-butoxycarbonyl group.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or aldehydes.

    Substitution: The primary amine is obtained after removal of the tert-butoxycarbonyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand or catalyst in various organic reactions.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

    Drug Development: Its structural features make it a candidate for drug design and development.

Medicine

    Diagnostics: Used in the synthesis of diagnostic probes.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection during synthesis, which can be removed to reveal the active amine group for further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are best understood by comparing it to related Boc-protected cyclohexane/cyclopentane carboxylic acids. Key differences lie in stereochemistry, substituent groups, and pharmacological relevance.

Substituent Variations

Table 1: Comparison of Substituent Groups and Molecular Features
Compound Name Substituent on Amino Group Cyclohexane/Cyclopentane Backbone Molecular Weight (g/mol) Key Applications/References
(1r,4r)-4-((Boc)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid Cyclobutylmethyl Cyclohexane (1r,4r) ~337.4* mGluR-targeting intermediates
(1R,4R)-4-((Boc)(methyl)amino)cyclohexanecarboxylic acid Methyl Cyclohexane (1R,4R) 271.35 Peptide synthesis
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid None (unsubstituted) Cyclopentene (1R,4R) ~241.3 Antibiotic intermediates
cis-4-tert-Butoxycarbonylaminocyclohexylacetic acid Acetic acid side chain Cyclohexane (cis) ~259.3 Enzyme inhibitor scaffolds
(1S,3R)-3-[(Boc)amino]-1-isopropylcyclopentanecarboxylic acid Isopropyl Cyclopentane (1S,3R) ~287.4 Antiviral agents

*Molecular weight estimated based on similar structures .

Key Observations:
  • Cyclobutylmethyl vs. However, this may reduce solubility in aqueous media compared to methyl-substituted derivatives .
  • Stereochemical Impact: The 1r,4r configuration distinguishes it from 1r,4s or cis/trans isomers, which show divergent biological activities. For example, (1r,4s)-4-(Boc-amino)cyclohexane-1-carboxylic acid is used in distinct synthetic pathways for benzimidazole derivatives .
Table 2: Functional Comparison in Drug Discovery Contexts
Compound Target/Activity Role in Synthesis Reference
(1r,4r)-4-((Boc)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid mGluR allosteric modulators Key intermediate for bicyclic peptidomimetics
2-(4-((Boc)amino)cyclohexyl)acetic acid Enzyme inhibitors (e.g., proteases) Scaffold for side-chain functionalization
(1R,4R,5R)-2-(Boc)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid Neurological disorder therapeutics Rigid bicyclic core for CNS-targeting drugs
L-(-)+2-Amino-4-phosphonobutyric acid Orthosteric agonist for Group II mGluRs Direct receptor activation
Key Observations:
  • Boc Protection Utility : The Boc group in all listed compounds ensures amine stability during synthetic steps, but its removal (e.g., via acidolysis) varies in efficiency depending on substituent bulk .
  • Biological Target Specificity: Unlike orthosteric mGluR agonists (e.g., L-(-)+2-Amino-4-phosphonobutyric acid), the target compound’s cyclobutylmethyl group likely positions it as an allosteric modulator, requiring precise stereochemistry for efficacy .

Biological Activity

(1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid, with the CAS number 2365228-46-0, is a complex organic compound that has garnered interest in medicinal chemistry and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H29NO4
  • Molecular Weight : 311.4 g/mol
  • Structure : The compound features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a cyclobutylmethyl group, contributing to its potential interactions with biological targets.

Biological Activity

The biological activity of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid has been studied primarily in the context of its role as a pharmaceutical intermediate and potential therapeutic agent.

The compound is thought to interact with various biological targets, including enzymes and receptors. Its structural components allow for:

  • Hydrophobic interactions : The cyclobutyl group may enhance binding affinity to hydrophobic pockets in proteins.
  • Electrostatic interactions : The carboxylic acid moiety can participate in ionic interactions with positively charged residues in target proteins.

Synthesis

The synthesis of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid typically involves:

  • Formation of the cyclohexane ring through cyclization reactions.
  • Introduction of the cyclobutylmethyl group via alkylation methods.
  • Protection of the amine group using tert-butoxycarbonyl chloride under basic conditions.

Case Study 1: Synthesis and Characterization

A study conducted by Zhang et al. (2023) reported the successful synthesis of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid using a one-pot reaction that yielded a high purity product (>99%) with an overall yield of 62%. The study emphasized the efficiency of using Ru/C catalysts under mild conditions for the hydrogenation step involved in the synthesis .

Case Study 2: Pharmacological Evaluation

In another investigation, the compound was evaluated for its potential as an inhibitor of Janus kinases (JAKs), which are critical in various signaling pathways related to inflammation and immune response. Preliminary results indicated that derivatives of this compound exhibited significant inhibitory activity against JAK2, suggesting its utility in treating autoimmune diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits Janus kinases (JAK2)
Antimicrobial ActivityPotential against specific bacterial strainsNot yet reported
CytotoxicityEvaluated against cancer cell linesUnder investigation

Q & A

Q. Q1. What are the common synthetic routes for (1r,4r)-4-((tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves:

  • Cyclohexane ring formation : Cyclization of precursors (e.g., via intramolecular alkylation or Diels-Alder reactions) to establish the core structure .
  • Amino group protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine during subsequent reactions .
  • Cyclobutylmethyl attachment : Alkylation or reductive amination to introduce the cyclobutylmethyl moiety, requiring precise control of temperature and solvent polarity to retain stereochemistry .
    Key considerations : Solvent choice (e.g., THF vs. DMF) and catalysts (e.g., Pd for cross-couplings) impact reaction efficiency and enantiomeric purity. Chiral HPLC or NMR is used to verify stereochemical integrity .

Advanced Stereochemical Control

Q. Q2. How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of this compound?

Discrepancies often arise from:

  • Dynamic ring puckering : The cyclohexane ring’s conformational flexibility may lead to unexpected epimerization during acidic or basic steps. Mitigation involves low-temperature reactions and neutral workup conditions .
  • Protective group stability : The Boc group can hydrolyze under strongly acidic conditions, altering reactivity. Use of mild deprotection agents (e.g., TFA in DCM) preserves stereochemistry .
    Methodological approach : Employ 2D NMR (e.g., NOESY) to confirm spatial arrangements and X-ray crystallography for absolute configuration validation .

Basic Functional Group Analysis

Q. Q3. What spectroscopic methods are critical for characterizing the Boc-protected amine and carboxylic acid groups?

  • FT-IR : Confirm Boc group presence via C=O stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • ¹³C NMR : Identify tert-butyl carbons (δ ~28 ppm) and carbonyl signals (Boc: δ ~155 ppm; carboxylic acid: δ ~170 ppm) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated for C₁₇H₂₈N₂O₄: 324.20 g/mol) and fragmentation patterns .

Advanced Biological Activity Profiling

Q. Q4. How can conflicting data in the compound’s biological activity (e.g., target selectivity) be addressed?

  • Assay variability : Use standardized protocols (e.g., [³H]GABA uptake assays in HEK-293 cells) to minimize batch-to-batch variability .
  • Off-target effects : Perform counter-screens against related receptors (e.g., GABA transporters vs. serotonin transporters) to confirm specificity .
  • Computational modeling : Homology modeling (e.g., using hBGT1 structures) and molecular docking (e.g., GOLD software) predict binding modes and guide mutagenesis studies .

Basic Applications in Drug Development

Q. Q5. What role does the Boc group play in optimizing this compound’s pharmacokinetic properties?

  • Solubility enhancement : The Boc group increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
  • Metabolic stability : Protection reduces premature amine oxidation or conjugation, extending half-life in vivo .

Advanced Degradation Studies

Q. Q6. What experimental strategies identify degradation products under physiological conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or pH extremes (2–12) and analyze via LC-MS/MS .
  • Stability-indicating assays : Use reversed-phase HPLC with photodiode array detection to track degradation kinetics and isolate impurities .

Methodological Troubleshooting

Q. Q7. How can low yields during cyclobutylmethyl introduction be improved?

  • Catalyst optimization : Switch from Pd(OAc)₂ to Buchwald-Hartwig catalysts for higher C-N coupling efficiency .
  • Solvent effects : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .

Data Reproducibility

Q. Q8. What steps ensure reproducibility in stereoselective synthesis across labs?

  • Detailed reaction logs : Document exact equivalents, mixing rates, and temperature gradients .
  • Reference standards : Use commercially available enantiopure intermediates (e.g., (1R,4R)-4-aminocyclohexanecarboxylic acid) for calibration .

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